molecular formula C11H13BrO3 B1271243 5-Bromo-2-butoxybenzoic acid CAS No. 60783-92-8

5-Bromo-2-butoxybenzoic acid

Cat. No.: B1271243
CAS No.: 60783-92-8
M. Wt: 273.12 g/mol
InChI Key: RCXOVWCSSBXAIH-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxybenzoic acid (CAS 60783-92-8) is a brominated benzoic acid derivative featuring a butoxy (-OC₄H₉) substituent at the 2-position and a bromine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃BrO₃, and it is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis due to its balanced lipophilicity and reactivity .

Properties

IUPAC Name

5-bromo-2-butoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXOVWCSSBXAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366433
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60783-92-8
Record name 5-bromo-2-butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-butoxybenzoic acid typically involves the bromination of 2-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst and solvent. The reaction conditions are generally mild, and the process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-butoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-butoxybenzoic acid serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, which are promising therapeutic agents for the treatment of diabetes. These inhibitors work by preventing glucose reabsorption in the kidneys, thereby lowering blood sugar levels without relying on insulin mechanisms. The compound's bromine substituent enhances its biological activity, making it a valuable building block in drug design .

Several studies have demonstrated the efficacy of this compound in various applications:

  • SGLT2 Inhibitors Development : A study highlighted the role of bromoaryl compounds, including this compound, in developing SGLT2 inhibitors. Researchers found that the introduction of bromine significantly improved the biological activity of these compounds, leading to more effective diabetes treatments .
  • Environmental Considerations : Research into the synthesis methods has also emphasized the need for environmentally friendly processes. Recent advancements have focused on reducing waste and improving yields through optimized reaction conditions, such as using less hazardous reagents and solvents .

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and butoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

The structural and functional variations among brominated benzoic acid derivatives significantly influence their physicochemical properties, synthetic applications, and industrial relevance. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
5-Bromo-2-butoxybenzoic acid 2-butoxy, 5-Br C₁₁H₁₃BrO₃ 60783-92-8 285.13 Long alkoxy chain enhances lipophilicity
5-Bromo-2-propoxybenzoic acid 2-propoxy, 5-Br C₁₀H₁₁BrO₃ 60783-91-7 271.10 Shorter alkoxy chain reduces steric hindrance
5-Bromo-2-chlorobenzoic acid 2-Cl, 5-Br C₇H₄BrClO₂ 21739-92-4 235.47 Electron-withdrawing Cl increases acidity
5-Bromo-2-iodobenzoic acid 2-I, 5-Br C₇H₄BrIO₂ 21740-00-1 326.92 Larger iodine atom enhances steric effects
5-Bromo-2-(phenylamino)benzoic acid 2-phenylamino, 5-Br C₁₃H₁₀BrNO₂ - 292.14 Amino group enables hydrogen bonding
5-Bromo-2,4-difluorobenzoic acid 2,4-F, 5-Br C₇H₃BrF₂O₂ - 236.99 Fluorine atoms improve metabolic stability
Key Observations:
  • Alkoxy Chain Length: Longer chains (e.g., butoxy) increase lipophilicity, enhancing membrane permeability in drug design.
  • Halogen Effects : Chloro substituents (electron-withdrawing) increase acidity compared to alkoxy groups (electron-donating), impacting reactivity in esterification or amidation reactions .
  • Amino and Iodo Groups: The phenylamino group in 5-Bromo-2-(phenylamino)benzoic acid facilitates hydrogen bonding, influencing crystal packing and solubility .

Biological Activity

5-Bromo-2-butoxybenzoic acid (BBBA) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity of BBBA, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

BBBA is characterized by the presence of a bromine atom and a butoxy group attached to a benzoic acid framework. This specific substitution pattern contributes to its unique reactivity and biological properties. The compound can be synthesized through the bromination of 2-butoxybenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide.

Mechanisms of Biological Activity

The biological activity of BBBA is primarily attributed to its interaction with various molecular targets within biological systems:

  • Enzyme Inhibition : BBBA has been shown to inhibit certain enzymes, which may lead to therapeutic effects in various conditions.
  • Receptor Modulation : The compound can interact with specific receptors, altering their activity and influencing cellular responses.
  • Transporter Interactions : BBBA affects the movement and localization of other molecules within cells by interacting with transporters and binding proteins.

Antiparasitic Activity

Recent studies have examined the antiparasitic potential of compounds related to BBBA. For instance, modifications in similar chemical structures have demonstrated enhanced activity against parasites, suggesting that BBBA may also exhibit such properties. The incorporation of polar functionalities has been linked to improved solubility and metabolic stability, which are critical for therapeutic efficacy .

Pharmaceutical Applications

BBBA serves as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in research focused on developing SGLT2 inhibitors, which are promising candidates for diabetes therapy. The compound's unique structure allows it to be a versatile building block in organic synthesis, facilitating the creation of more complex molecules .

Case Studies

  • SGLT2 Inhibitors Development : A study highlighted the role of BBBA in synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. These inhibitors have shown promise in preclinical and phase I studies for diabetes treatment, emphasizing the importance of BBBA in pharmaceutical development .
  • Structural Activity Relationship Studies : Research focusing on structural modifications of related compounds has revealed insights into how different substituents affect biological activity. For example, variations in lipophilicity and polarity were found to influence metabolic stability and antiparasitic efficacy significantly .

Comparative Analysis

To better understand the uniqueness of BBBA, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-2-isopropoxybenzoic acidSimilar brominated structurePotential enzyme inhibition
4-Butoxybenzoic acidLacks bromine substitutionLower reactivity
5-Bromo-2-thienylboronic acidContains thienyl groupUnique reactivity profile

Q & A

Q. What advanced spectral techniques differentiate this compound from structurally similar analogs?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₁H₁₃BrO₃). IR microspectroscopy distinguishes butoxy (C-O-C) vs. methoxy groups. 2D NMR (COSY, NOESY) resolves overlapping signals .

Methodological Considerations Table

Parameter Technique Key Observations References
Purity ValidationReverse-phase HPLC (C18 column)Retention time ~8.2 min (methanol:water = 70:30)
Acidity MeasurementPotentiometric titration (0.1M NaOH)pKa ≈ 3.48 (±0.25)
Thermal StabilityTGA/DSCDecomposition onset at ~220°C
Solubility ProfileShake-flask method (UV-Vis at 254 nm)Soluble in DMSO, methanol; insoluble in hexane

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